diethyl 2,2'-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate
Description
Diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate is a chemical compound with the molecular formula C16H19NO8 . It has an average mass of 353.324 Da and a monoisotopic mass of 353.111053 Da .
Synthesis Analysis
The synthesis of diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate has been reported using a multi-site phase-transfer catalyst and ultrasound irradiation in a solid-liquid condition . The reaction involves ethyl bromoacetate (EBA) with 1,3-dihydroxybenzene using a mild base potassium carbonate under ultrasonic irradiation . A small amount of water is added to the reaction system to avoid the hydration of the sodium salt of 1,3-dihydroxybenzene, the active intermediate, and extraction of water to the organic phase .Molecular Structure Analysis
The molecular structure of diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate has been characterized by single crystal X-ray and studied by Hirshfeld surface analysis . The asymmetric unit contains one independent molecule, which is planar .Chemical Reactions Analysis
The overall reaction of the synthesis of diethyl 2,2’-[[4-(2-nitrovinyl)-1,3-phenylene]bis(oxy)]diacetate is greatly enhanced with ultrasound irradiation and catalyzed by a multi-site phase-transfer catalyst . The reaction mechanism is proposed and verified by examining the experimental evidence .Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethoxy)-4-[(E)-2-nitroethenyl]phenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO8/c1-3-22-15(18)10-24-13-6-5-12(7-8-17(20)21)14(9-13)25-11-16(19)23-4-2/h5-9H,3-4,10-11H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDWTDZCFVFRH-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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